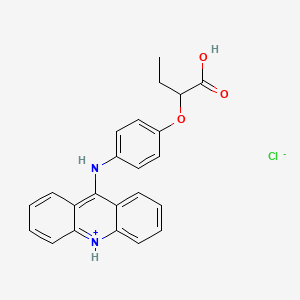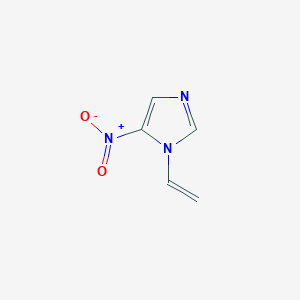
2,2,3-Trifluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trifluorobutane is an organic compound with the molecular formula C4H7F3 It is a fluorinated derivative of butane, characterized by the presence of three fluorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobutane typically involves the fluorination of butane derivatives. One common method is the reaction of 2,3-dichlorobutane with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a tubular reactor where the butane derivative and fluorinating agent are introduced simultaneously. The reaction mixture is then heated to the desired temperature, and the product is collected and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trifluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluorobutanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Halogenation reactions can replace one or more fluorine atoms with other halogens (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Trifluorobutanoic acid.
Reduction: 2,2,3-Trifluorobutanol.
Substitution: 2,2,3-Trichlorobutane or 2,2,3-Tribromobutane.
Aplicaciones Científicas De Investigación
2,2,3-Trifluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the development of fluorinated drugs.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trifluorobutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different applications.
2,2,4-Trifluorobutane: Another fluorinated butane derivative with a different fluorine atom arrangement.
2,2,3-Trichlorobutane: A chlorinated analogue with different chemical properties.
Uniqueness: 2,2,3-Trifluorobutane is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it valuable in applications where other fluorinated or chlorinated compounds may not be suitable.
Propiedades
Número CAS |
66587-75-5 |
|---|---|
Fórmula molecular |
C4H7F3 |
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
2,2,3-trifluorobutane |
InChI |
InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 |
Clave InChI |
ZHDXQPWRQLEOED-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)

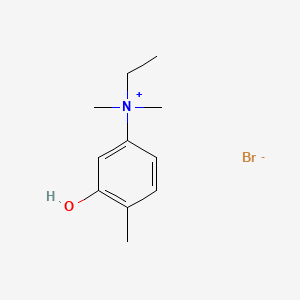

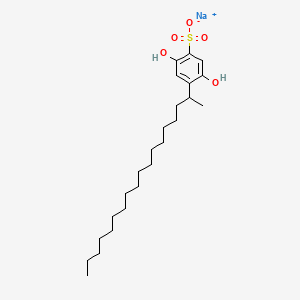
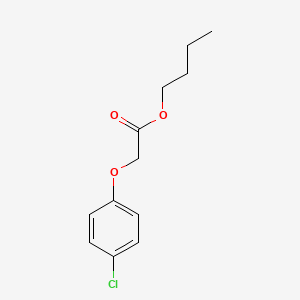
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

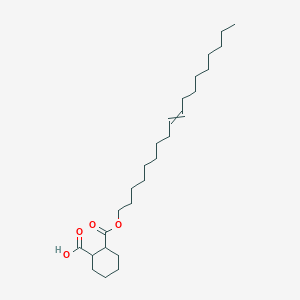
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)

